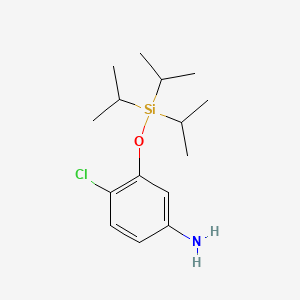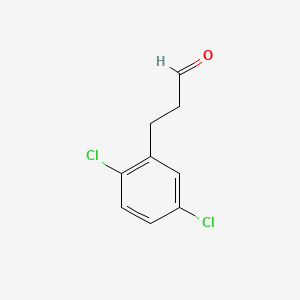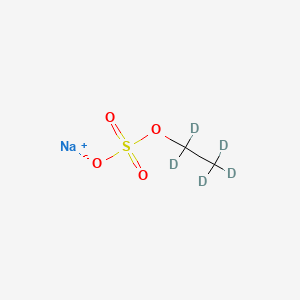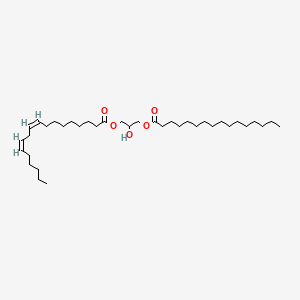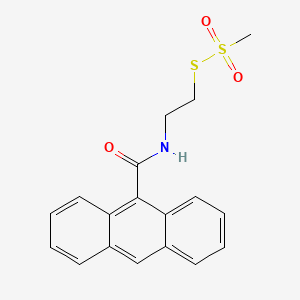
9-Carboxyanthracene MTSEA Amide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Carboxyanthracene MTSEA Amide is a derivative of Anthracene MTS. It has the molecular formula C18H17NO3S2 and a molecular weight of 359.46 . This compound is known for its unique structure, which includes aromatic rings and functional groups that make it suitable for various scientific applications.
Preparation Methods
The synthesis of 9-Carboxyanthracene MTSEA Amide involves several steps. Typically, it starts with the preparation of the anthracene derivative, followed by the introduction of the carboxyl group and the MTSEA amide group. The reaction conditions often include the use of specific solvents and catalysts to facilitate the reactions. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
9-Carboxyanthracene MTSEA Amide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Scientific Research Applications
9-Carboxyanthracene MTSEA Amide has various applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a probe in chemical reactions.
Biology: Utilized in the study of protein function and interactions, particularly in the modification of cysteine residues.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific proteins.
Industry: Applied in the development of new materials and in pollution management.
Mechanism of Action
The mechanism of action of 9-Carboxyanthracene MTSEA Amide involves its interaction with specific molecular targets, such as cysteine residues in proteins. This interaction can lead to the modification of protein function and activity. The pathways involved may include the formation of covalent bonds between the compound and the target protein, leading to changes in protein structure and function.
Comparison with Similar Compounds
9-Carboxyanthracene MTSEA Amide can be compared with other similar compounds, such as:
Anthracene MTS: A precursor to this compound, used in similar applications.
9-Anthracenecarboxylic Acid: Another derivative of anthracene, used in organic synthesis and as a fluorescent probe.
MTSEA (Methanethiosulfonate Ethylammonium): A reagent used in the modification of cysteine residues in proteins. The uniqueness of this compound lies in its combination of functional groups, which provides specific reactivity and applications
Properties
IUPAC Name |
N-(2-methylsulfonylsulfanylethyl)anthracene-9-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3S2/c1-24(21,22)23-11-10-19-18(20)17-15-8-4-2-6-13(15)12-14-7-3-5-9-16(14)17/h2-9,12H,10-11H2,1H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXGKTEYJRHJSDP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)SCCNC(=O)C1=C2C=CC=CC2=CC3=CC=CC=C31 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60675556 |
Source


|
| Record name | S-{2-[(Anthracene-9-carbonyl)amino]ethyl} methanesulfonothioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60675556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1159977-19-1 |
Source


|
| Record name | S-{2-[(Anthracene-9-carbonyl)amino]ethyl} methanesulfonothioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60675556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
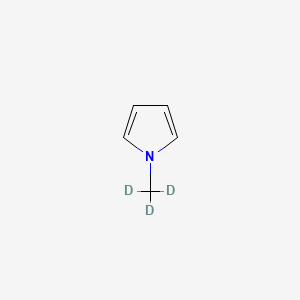
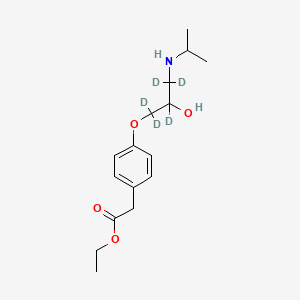


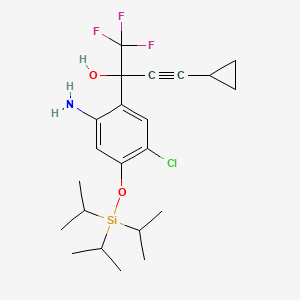
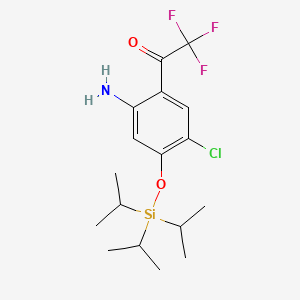
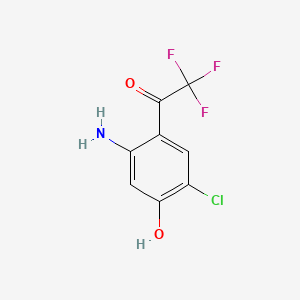
![N-[2-Trifluoroacetyl-4-chloro-5-(triisopropylsilyloxy)phenyl]-2,2-dimethylpropanamide](/img/structure/B564596.png)
